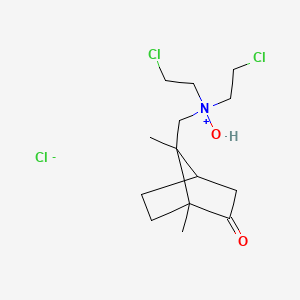![molecular formula C9H9BrO B13744456 8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-methoxybicyclo[420]octa-1,3,5-triene is a bicyclic compound that features a bromine atom and a methoxy group attached to a bicyclo[420]octa-1,3,5-triene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of 2-methoxybicyclo[4.2.0]octa-1,3,5-triene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective substitution at the desired position .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carbonyl compounds derived from the oxidation of the methoxy group.
Reduction: Compounds with reduced bromine or methoxy groups.
Applications De Recherche Scientifique
8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding, influencing the compound’s biological activity and chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromine and methoxy substituents.
2-Methoxybicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the bromine atom.
8-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the methoxy group
Uniqueness
8-Bromo-2-methoxybicyclo[420]octa-1,3,5-triene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
8-bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H9BrO/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7H,5H2,1H3 |
Clé InChI |
AWUJLEPXHSTAMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)




![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)



![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
